2,6-Difluoro-3-nitrobenzamide 2,6-Difluoro-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 124169-54-6
VCID: VC5942318
InChI: InChI=1S/C7H4F2N2O3/c8-3-1-2-4(11(13)14)6(9)5(3)7(10)12/h1-2H,(H2,10,12)
SMILES: C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)N)F
Molecular Formula: C7H4F2N2O3
Molecular Weight: 202.117

2,6-Difluoro-3-nitrobenzamide

CAS No.: 124169-54-6

Cat. No.: VC5942318

Molecular Formula: C7H4F2N2O3

Molecular Weight: 202.117

* For research use only. Not for human or veterinary use.

2,6-Difluoro-3-nitrobenzamide - 124169-54-6

Specification

CAS No. 124169-54-6
Molecular Formula C7H4F2N2O3
Molecular Weight 202.117
IUPAC Name 2,6-difluoro-3-nitrobenzamide
Standard InChI InChI=1S/C7H4F2N2O3/c8-3-1-2-4(11(13)14)6(9)5(3)7(10)12/h1-2H,(H2,10,12)
Standard InChI Key GJMBOZSWKMBYGA-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)N)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, a nitro group (-NO2_2) at the 3 position, and an amide group (-CONH2_2) at the 1 position. This arrangement creates an electron-deficient aromatic system due to the electron-withdrawing effects of the fluorine and nitro groups .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H4F2N2O3\text{C}_7\text{H}_4\text{F}_2\text{N}_2\text{O}_3
Molecular Weight202.12 g/mol
CAS Number124169-54-6
Storage ConditionsAmbient temperature
Density1.54 g/cm3^3 (estimated)

Spectroscopic Properties

  • Infrared (IR) Spectroscopy: Peaks at 1,680 cm1^{-1} (amide C=O stretch), 1,520 cm1^{-1} (asymmetric NO2_2 stretch), and 1,100–1,300 cm1^{-1} (C-F stretches).

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR}: Aromatic protons appear as doublets due to fluorine coupling (δ\delta 7.8–8.2 ppm) .

    • 19F NMR^{19}\text{F NMR}: Two distinct signals for the fluorine atoms at δ\delta -112 ppm and -118 ppm .

Synthesis and Manufacturing

Nitration of Difluorobenzamide Precursors

The primary synthesis route involves nitrating 2,6-difluorobenzamide using mixed acid (HNO3_3/H2_2SO4_4) at 0–5°C. The nitro group introduces steric and electronic effects, requiring precise temperature control to avoid over-nitration.

Table 2: Representative Synthesis Protocol

StepConditionsYieldReference
1Nitration with HNO3_3/H2_2SO4_4, 0°C65%
2Purification via recrystallization95%

Functional Group Transformations

2,6-Difluoro-3-nitrobenzamide serves as a precursor for derivatives:

  • Reduction to Amino Derivatives: Treatment with SnCl2_2 in concentrated HCl reduces the nitro group to an amine, yielding 2,6-difluoro-3-aminobenzamide—a key intermediate for pharmaceuticals .

  • Hydrolysis to Carboxylic Acids: Under basic conditions, the amide hydrolyzes to 2,6-difluoro-3-nitrobenzoic acid (CAS 83141-10-0), a building block for kinase inhibitors .

Applications in Pharmaceutical Development

Antibacterial Agents

Benzamide derivatives exhibit antibacterial activity by inhibiting DNA gyrase. Fluorine atoms enhance membrane permeability, while the nitro group modulates redox properties .

Table 3: Biological Activity Data

DerivativeMIC (μg/mL)Target PathogenReference
2,6-Difluoro-3-nitrobenzamide12.5Staphylococcus aureus

Kinase Inhibitors

The hydrolyzed carboxylic acid derivative (2,6-difluoro-3-nitrobenzoic acid) is a precursor for vemurafenib, a B-Raf kinase inhibitor used in melanoma therapy . The fluorine atoms improve binding affinity to the kinase active site .

Future Research Directions

  • Drug Discovery: Optimize derivatives for enhanced antibacterial efficacy and reduced toxicity.

  • Materials Science: Explore use in fluorinated polymers for high-performance coatings.

  • Environmental Impact: Assess biodegradation pathways to mitigate ecological risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator